Benzyl 7-(4-bromophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate
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Overview
Description
Benzyl 7-(4-bromophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a bromophenyl group and a triazaspiro structure makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-(4-bromophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions. The reaction conditions often involve the use of solvents like 1,4-dioxane and catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques. The use of high-pressure reactors and advanced purification methods like high-performance liquid chromatography (HPLC) ensures the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-(4-bromophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
The reactions are usually carried out under controlled conditions, with specific temperatures and pH levels to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 7-(4-bromophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 7-(4-bromophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The pathways involved often include signal transduction and metabolic pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3,8-di-(2-amino-4-bromophenyl)-4,9-dioxa-1,2,6,7-tetraaza-5λ5-phosphaspiro[4.4]nona-2,7-diene
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives
Uniqueness
Benzyl 7-(4-bromophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate stands out due to its unique spiro structure and the presence of multiple functional groups. This combination allows for versatile chemical reactivity and a wide range of applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C20H16BrN3O4 |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
benzyl 7-(4-bromophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate |
InChI |
InChI=1S/C20H16BrN3O4/c21-14-6-8-15(9-7-14)24-17(25)11-20(19(24)27)10-16(22-23-20)18(26)28-12-13-4-2-1-3-5-13/h1-9,23H,10-12H2 |
InChI Key |
SLRQMCICRXEZAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC12CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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